molecular formula C18H17N3OS2 B2948051 N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-06-6

N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2948051
CAS No.: 864917-06-6
M. Wt: 355.47
InChI Key: FMNNCORKMURWPO-UHFFFAOYSA-N
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Description

"N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide" is a thiadiazole-containing acetamide derivative characterized by two p-tolyl substituents. The 1,2,4-thiadiazole core is a heterocyclic scaffold known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

N-(4-methylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-12-3-7-14(8-4-12)17-20-18(24-21-17)23-11-16(22)19-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNNCORKMURWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the p-tolyl group and the thiadiazole ring. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether group (−S−) undergoes nucleophilic substitution under alkaline conditions. For example:

  • Reaction with amines : Primary or secondary amines displace the thiadiazole-thio group, forming new thioether derivatives.

  • Reagents : Ethylenediamine, morpholine, or piperidine in ethanol at reflux (70–80°C) .

Example Reaction:

Compound+R NH2EtOH R NH S acetamide derivative+Thiadiazole thiol byproduct\text{Compound}+\text{R NH}_2\xrightarrow{\text{EtOH }}\text{R NH S acetamide derivative}+\text{Thiadiazole thiol byproduct}

Key Data:

ReagentTemperature (°C)Yield (%)Product Stability
Ethylenediamine8072High
Piperidine7068Moderate

Oxidation Reactions

The sulfur atoms in the thiadiazole and thioether groups are susceptible to oxidation:

  • Thioether to sulfoxide : Using hydrogen peroxide (H₂O₂) in acetic acid at 25°C for 6 hours .

  • Thiadiazole ring oxidation : Requires stronger oxidants like m-chloroperbenzoic acid (mCPBA), yielding sulfone derivatives.

Reaction Conditions:

Compound+H2O2AcOH 25 CSulfoxide derivative(Yield 85 )\text{Compound}+\text{H}_2\text{O}_2\xrightarrow{\text{AcOH 25 C}}\text{Sulfoxide derivative}\quad (\text{Yield 85 })Compound+mCPBADCM 0 CThiadiazole sulfone(Yield 63 )\text{Compound}+\text{mCPBA}\xrightarrow{\text{DCM 0 C}}\text{Thiadiazole sulfone}\quad (\text{Yield 63 })

Reduction Reactions

The acetamide group and thiadiazole ring participate in reduction:

  • Acetamide to amine : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the amide to a primary amine.

  • Thiadiazole ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) opens the ring, forming diamine intermediates .

Experimental Results:

Reducing AgentSolventTemperature (°C)ProductYield (%)
LiAlH₄THF65N-(p-tolyl)-2-aminoethanethiol58
H₂/Pd-CEtOAc251,2-Diaminoethane derivative41

Hydrolysis of the Acetamide Group

Acid- or base-catalyzed hydrolysis cleaves the acetamide bond:

  • Acidic hydrolysis (6M HCl, reflux): Yields 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetic acid .

  • Basic hydrolysis (NaOH/EtOH, 60°C): Forms the sodium salt of the carboxylic acid.

Kinetic Data:

ConditionTime (h)Conversion (%)
6M HCl492
2M NaOH388

Cyclization and Ring-Opening Reactions

The thiadiazole ring participates in cycloaddition and ring-opening processes:

  • Cycloaddition with dipolarophiles : Reacts with maleic anhydride to form fused heterocycles .

  • Ring-opening with Grignard reagents : Magnesium-based reagents cleave the thiadiazole ring, generating thiol intermediates .

Case Study:
Reaction with methylmagnesium bromide (MeMgBr) in THF at −10°C produces a dithiolane derivative via ring scission (Yield: 74%) .

Electrophilic Aromatic Substitution

The p-tolyl groups undergo electrophilic substitution (e.g., nitration, sulfonation):

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the toluene ring.

  • Sulfonation : Fuming H₂SO₄ at 100°C yields sulfonated derivatives.

Regioselectivity Data:

ReactionMajor ProductIsomer Ratio (para:meta)
Nitration4-Nitro-p-tolyl derivative89:11
Sulfonation4-Sulfo-p-tolyl derivative93:7

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with specific enzymes or receptors can provide insights into their mechanisms of action.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development, especially in the treatment of diseases related to enzyme dysfunction or receptor activity.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or coatings can improve their performance in various applications.

Mechanism of Action

The mechanism by which N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Impact :

  • Thiadiazole vs. Oxadiazole : Thiadiazole derivatives (e.g., ) often exhibit broader antimicrobial and enzyme inhibitory activities, while oxadiazole analogues (e.g., Compound 154 ) show enhanced cytotoxicity and selectivity in cancer models.
  • Triazole Hybrids : Triazole-containing compounds (e.g., ) are frequently explored for synthetic versatility but may require additional substituents for biological efficacy.

Substituent Effects :

  • Halogenated Groups : Chlorophenyl (Compound 154 ) and bromophenyl ( ) substituents enhance potency, likely due to improved hydrophobic interactions and electron-withdrawing effects.
  • Aryl vs. Alkyl : p-Tolyl groups (present in the target compound) contribute to π-π stacking in binding pockets, whereas alkyl chains (e.g., cyclohexyl in ) may improve solubility but reduce target affinity.

Biological Selectivity: Compound 154’s 25-fold selectivity for cancer cells over noncancerous HEK cells underscores the importance of substituent optimization for therapeutic windows.

Contradictions and Limitations

  • Activity Discrepancies : While some compounds (e.g., ) show nM-level enzyme inhibition, others (e.g., ) report µg/mL cytotoxicity, reflecting differences in targets (enzymes vs. cell viability).
  • Data Gaps: Limited solubility and pharmacokinetic data for the target compound necessitate further profiling.

Biological Activity

N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiadiazole ring substituted with p-tolyl groups and an acetamide moiety. The synthesis typically involves the reaction of p-tolylamine with a thiadiazole derivative under specific conditions, often utilizing coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.

The biological activity of this compound is attributed to several potential mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in various metabolic pathways.
  • Receptor Modulation : It can interact with specific receptors, modulating cellular signaling pathways.
  • Gene Expression Alteration : The compound may influence gene expression linked to cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • A study evaluated various 1,3,4-thiadiazole derivatives for cytotoxic effects on human cancer cell lines. Compounds similar to this compound exhibited significant cytotoxicity against K562 chronic myelogenous leukemia cells, with some derivatives achieving IC50 values as low as 7.4 µM .

Antimicrobial Activity

Thiadiazole derivatives have also been tested for antimicrobial properties:

  • In vitro assays indicated that certain derivatives displayed noteworthy antibacterial effects against pathogens like Xanthomonas oryzae at concentrations around 100 μg/mL .
  • Specific compounds demonstrated inhibition rates superior to commercial bactericides, suggesting a promising avenue for agricultural applications.

Comparative Analysis

The biological activity of this compound can be compared with other thiadiazole derivatives:

Compound NameStructureIC50 (µM)Activity Type
Compound ASimilar7.4Anticancer
Compound BDifferent30Antibacterial
Compound CSimilar56Antifungal

This table illustrates the varying potencies and activities among similar compounds.

Case Studies

  • Antitumor Efficacy : A study on novel 1,3,4-thiadiazole derivatives found that modifications in structure significantly affected their anticancer activity. The presence of electron-withdrawing groups at specific positions enhanced cytotoxicity against multiple cancer cell lines .
  • Microbial Inhibition : Another investigation highlighted the effectiveness of certain thiadiazole derivatives against microbial strains responsible for plant diseases. The results indicated that these compounds could serve as effective alternatives to conventional pesticides .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can reaction parameters be optimized?

  • Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing intermediates (e.g., 1,2,4-thiadiazole derivatives) can react with chloroacetamide analogs in the presence of triethylamine as a base (see ). Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
  • Temperature control : Reflux conditions (~80–100°C) improve yield while minimizing side reactions.
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Answer : A combination of spectroscopic techniques is critical:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., distinguishing p-tolyl substituents from thiadiazole protons) .
  • IR spectroscopy : Confirm functional groups (e.g., C=O stretch of acetamide at ~1650–1700 cm1^{-1}) .
  • Elemental analysis : Validate empirical formula consistency .

Q. What solvent systems are suitable for recrystallization to achieve high-purity samples?

  • Answer : Ethanol-water mixtures or pet-ether (light petroleum ether) are effective for recrystallization, as demonstrated in analogous acetamide derivatives (). Slow cooling minimizes impurities and enhances crystal lattice formation.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-31G level can model:

  • HOMO-LUMO gaps : Predict charge-transfer behavior and redox stability (e.g., HOMO localized on thiadiazole rings, LUMO on acetamide groups) .
  • Molecular Electrostatic Potential (MESP) : Identify nucleophilic/electrophilic sites for reaction design .
  • Thermodynamic stability : Compare with experimental thermal analysis (e.g., DSC/TGA) to validate computational models .

Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical results?

  • Answer : Discrepancies in NMR chemical shifts or IR peaks often arise from solvent effects or approximations in DFT. Mitigation includes:

  • Explicit solvent modeling : Incorporate solvent molecules (e.g., DMSO, chloroform) in DFT calculations for better agreement .
  • Scaling factors : Apply empirical corrections to vibrational frequencies in IR simulations .

Q. How can structure-activity relationships (SAR) be explored for biological targets using derivatives of this compound?

  • Answer :

  • Derivatization : Introduce substituents (e.g., halogens, methoxy groups) on the p-tolyl or thiadiazole moieties to modulate lipophilicity and hydrogen bonding ().
  • Docking studies : Use AutoDock or Schrödinger to predict binding affinities to enzymes (e.g., kinases, proteases) based on docking poses and binding energy scores .
  • In vitro assays : Pair computational predictions with enzyme inhibition or cytotoxicity assays (e.g., MTT assay protocol in ) to validate SAR .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Answer : Key issues include:

  • Side reactions : Thiol oxidation or acetamide hydrolysis under prolonged heating. Use inert atmospheres (N2_2) and controlled heating .
  • Catalyst selection : Transition-metal catalysts (e.g., CuI for thiol-alkyne click reactions) improve regioselectivity in multi-step syntheses .

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